molecular formula C15H12BrNO3S2 B2492218 5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 2034477-91-1

5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2492218
CAS No.: 2034477-91-1
M. Wt: 398.29
InChI Key: AJXNOGATYJJHFL-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group. The compound also contains a hydroxyethyl group with two thiophene rings. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps One common method starts with the bromination of furan-2-carboxamide to introduce the bromine atom at the 5-positionThe thiophene rings are then added via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenecarboxaldehyde: Shares the bromine and thiophene components but lacks the hydroxyethyl and furan groups.

    N-(2-hydroxyethyl)furan-2-carboxamide: Contains the furan and hydroxyethyl groups but lacks the bromine and thiophene rings.

Uniqueness

5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-13-6-5-10(20-13)14(18)17-9-15(19,11-3-1-7-21-11)12-4-2-8-22-12/h1-8,19H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXNOGATYJJHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(O2)Br)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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